molecular formula C9H7FN4O B3720644 3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B3720644
M. Wt: 206.18 g/mol
InChI Key: MXMIADQQVUTOFS-UHFFFAOYSA-N
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Description

3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring substituted with a fluorophenyl group

Properties

IUPAC Name

3-(3-fluoroanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O/c10-6-2-1-3-7(4-6)12-9-13-8(15)5-11-14-9/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMIADQQVUTOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of cyanuric chloride with 3-fluoroaniline in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazine derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.

Scientific Research Applications

3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and the inhibition of disease progression . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
  • 3-[(3-bromophenyl)amino]-1,2,4-triazin-5(4H)-one
  • 3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Uniqueness

3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one
Reactant of Route 2
3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

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